Cas no 1893744-05-2 (1-(oxan-4-yl)butane-1,3-dione)

1-(Oxan-4-yl)butane-1,3-dione is a versatile diketone compound featuring a tetrahydropyranyl (oxan-4-yl) substituent, which enhances its reactivity and stability in synthetic applications. The presence of two carbonyl groups at the 1- and 3-positions enables its use as a key intermediate in organic synthesis, particularly in the formation of heterocycles and complex molecular frameworks. Its structural flexibility allows for selective functionalization, making it valuable in pharmaceutical and agrochemical research. The oxan-4-yl moiety contributes to improved solubility in polar solvents, facilitating its handling in various reaction conditions. This compound is particularly useful in Michael additions, condensations, and metal-catalyzed transformations, offering synthetic chemists a reliable building block for diverse applications.
1-(oxan-4-yl)butane-1,3-dione structure
1-(oxan-4-yl)butane-1,3-dione structure
Product Name:1-(oxan-4-yl)butane-1,3-dione
CAS No:1893744-05-2
MF:C9H14O3
MW:170.205663204193
MDL:MFCD32269269
CID:5682939
PubChem ID:116919470
Update Time:2025-06-15

1-(oxan-4-yl)butane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(oxan-4-yl)butane-1,3-dione
    • 1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione
    • 1,3-Butanedione, 1-(tetrahydro-2H-pyran-4-yl)-
    • 1893744-05-2
    • SCHEMBL17731445
    • O1CCC(CC1)C(CC(C)=O)=O
    • EN300-2595878
    • 1-(TETRAHYDRO-2H-PYRAN-4-YL)-1,3-BUTANEDIONE
    • MDL: MFCD32269269
    • Inchi: 1S/C9H14O3/c1-7(10)6-9(11)8-2-4-12-5-3-8/h8H,2-6H2,1H3
    • InChI Key: NUSRIBJLLPXXET-UHFFFAOYSA-N
    • SMILES: C(C1CCOCC1)(=O)CC(=O)C

Computed Properties

  • Exact Mass: 170.094294304g/mol
  • Monoisotopic Mass: 170.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.071±0.06 g/cm3(Predicted)
  • Boiling Point: 276.5±30.0 °C(Predicted)
  • pka: 9.24±0.20(Predicted)

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Additional information on 1-(oxan-4-yl)butane-1,3-dione

Professional Introduction to 1-(oxan-4-yl)butane-1,3-dione (CAS No. 1893744-05-2)

1-(oxan-4-yl)butane-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1893744-05-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of β-keto esters, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The structural motif of 1-(oxan-4-yl)butane-1,3-dione consists of a butane backbone modified with an oxane ring at the first carbon position, linked by a carbonyl group at both ends. This unique configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The oxane ring, a five-membered cyclic ether, introduces steric and electronic effects that influence the reactivity of the carbonyl groups. This structural feature has been extensively studied in the context of developing novel synthetic strategies and functional materials. Recent advancements in medicinal chemistry have highlighted the potential of such derivatives in designing bioactive molecules. The presence of two carbonyl groups in 1-(oxan-4-yl)butane-1,3-dione allows for diverse transformations, including condensation reactions, Michael additions, and enolate formation, making it a versatile building block for drug discovery.

In the realm of pharmaceutical research, 1-(oxan-4-yl)butane-1,3-dione has garnered attention due to its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are fundamental scaffolds in many therapeutic agents, and derivatives of 1-(oxan-4-yl)butane-1,3-dione have been explored for their pharmacological properties. For instance, studies have demonstrated its utility in generating analogs with potential antimicrobial and anti-inflammatory activities. The oxane ring's ability to mimic other oxygen-containing heterocycles has been particularly useful in this regard.

The synthesis of 1-(oxan-4-yl)butane-1,3-dione typically involves multi-step organic transformations starting from readily available precursors. One common approach is the condensation of diethyl oxalate with ethylene glycol to form the oxane ring-fused β-keto ester. This method leverages the reactivity of diethyl oxalate under acidic or basic conditions to achieve the desired product with high yield and purity. Advances in catalytic systems have further refined these synthetic routes, enabling more efficient and sustainable production methods.

The chemical properties of 1-(oxan-4-yl)butane-1,3-dione also make it a valuable tool in materials science. Its ability to participate in polymerization reactions has been exploited in developing novel polymeric materials with tailored properties. These polymers can exhibit enhanced thermal stability, mechanical strength, or biodegradability, depending on the specific synthetic modifications applied. Such materials are increasingly relevant in applications ranging from biomedicine to industrial manufacturing.

In recent years, computational chemistry has played a pivotal role in understanding the reactivity and potential applications of 1-(oxan-4-yl)butane-1,3-dione. Molecular modeling studies have provided insights into how structural modifications influence electronic distributions and interaction energies with biological targets. These insights have guided experimental efforts toward optimizing synthetic pathways and designing derivatives with improved pharmacological profiles. The integration of experimental data with computational predictions has become indispensable in modern drug discovery pipelines.

The pharmaceutical industry continues to explore new derivatives of 1-(oxan-4-yl)butane-1,3-dione as part of their quest for innovative therapeutics. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors, given the importance of kinases in various disease pathways. By modifying substituents on the oxane ring or introducing additional functional groups at strategic positions, scientists aim to enhance binding affinity and selectivity against target enzymes. Preliminary studies suggest promising results for certain analogs in preclinical models.

The environmental impact of synthesizing and utilizing 1-(oxan-4-yl)butane-1,3-dione is another critical consideration. Efforts are underway to develop greener synthetic methodologies that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic processes are being optimized to align with sustainable chemistry principles. These initiatives not only address environmental concerns but also improve cost-effectiveness and scalability for industrial applications.

The versatility of 1-(oxan-4-ybutea--dione) makes it an indispensable tool across multiple scientific disciplines. Its role as a synthetic intermediate has far-reaching implications for both academic research and industrial development. As our understanding of its chemical behavior evolves through continued investigation, new applications are likely to emerge.

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